Methanone, [2-(benzoyloxy)phenyl]phenyl-
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Overview
Description
Methanone, [2-(benzoyloxy)phenyl]phenyl- is an organic compound with the molecular formula C20H14O3 and a molecular weight of 302.32 . This compound is known for its unique structure, which includes a benzoyloxy group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(benzoyloxy)phenyl]phenyl- typically involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the hydroxyl group on the benzophenone . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Methanone, [2-(benzoyloxy)phenyl]phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(benzoyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, [2-(benzoyloxy)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, [2-(benzoyloxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .
Comparison with Similar Compounds
Methanone, [2-(benzoyloxy)phenyl]phenyl- can be compared with other similar compounds such as:
Methanone, (2-methylphenyl)phenyl-: This compound has a methyl group instead of a benzoyloxy group, leading to different chemical and biological properties.
Methanone, (2-hydroxyphenyl)phenyl-: The presence of a hydroxyl group instead of a benzoyloxy group results in different reactivity and applications.
The uniqueness of Methanone, [2-(benzoyloxy)phenyl]phenyl- lies in its benzoyloxy group, which imparts specific chemical properties and potential biological activities that are not observed in its analogs .
Properties
CAS No. |
33719-60-7 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(2-benzoylphenyl) benzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(22)16-11-5-2-6-12-16/h1-14H |
InChI Key |
JXOBSZHDPDFXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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